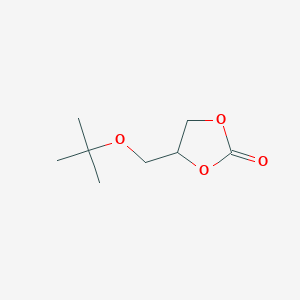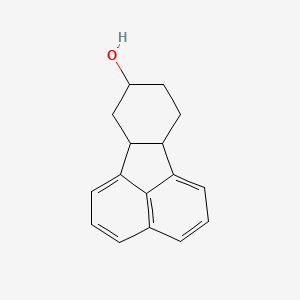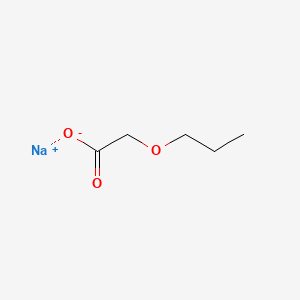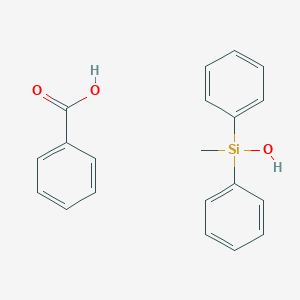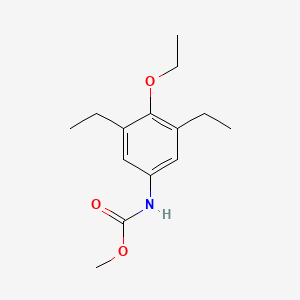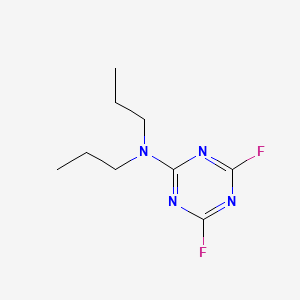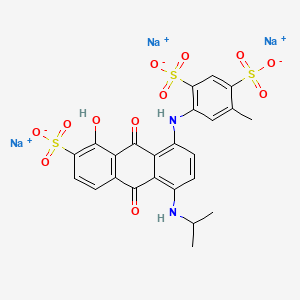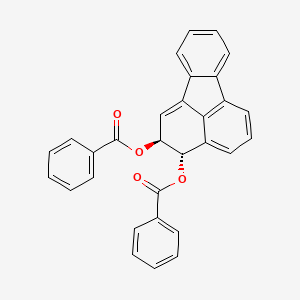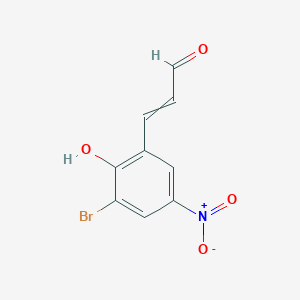
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal is an organic compound that belongs to the class of aromatic aldehydes. This compound features a bromine atom, a hydroxyl group, and a nitro group attached to a benzene ring, along with a propenal side chain. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-5-nitrobenzaldehyde followed by a Wittig reaction to introduce the propenal side chain. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are critical in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(3-Bromo-2-hydroxy-5-aminophenyl)prop-2-enal.
Substitution: 3-(3-Amino-2-hydroxy-5-nitrophenyl)prop-2-enal.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitro group can undergo redox reactions, generating reactive oxygen species that can affect cellular processes. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-hydroxy-5-nitropyridine
- 5-Bromo-2-hydroxy-3-nitroacetophenone
- 3-Bromo-5-nitropyridine
Uniqueness
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal is unique due to the combination of its functional groups and the propenal side chain. This combination provides a distinct reactivity profile, making it a valuable compound for specific synthetic and research applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (hydroxyl) groups on the benzene ring further enhances its versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
84634-15-1 |
|---|---|
Molekularformel |
C9H6BrNO4 |
Molekulargewicht |
272.05 g/mol |
IUPAC-Name |
3-(3-bromo-2-hydroxy-5-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrNO4/c10-8-5-7(11(14)15)4-6(9(8)13)2-1-3-12/h1-5,13H |
InChI-Schlüssel |
HNRIPIJZNMMOJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=CC=O)O)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



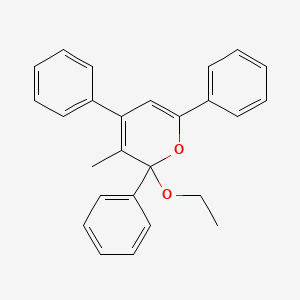
![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)

![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
